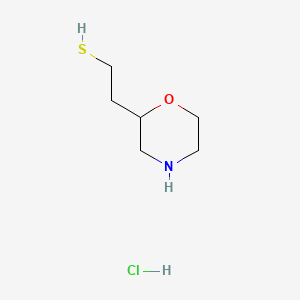
4-Isopropoxy-2,2-dimethylbutan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Isopropoxy-2,2-dimethylbutan-1-amine is an organic compound with the molecular formula C9H21NO It is a derivative of butanamine, featuring an isopropoxy group and two methyl groups attached to the butane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isopropoxy-2,2-dimethylbutan-1-amine typically involves the reaction of 2,2-dimethylbutan-1-amine with isopropyl alcohol under acidic conditions to form the isopropoxy derivative. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process is optimized to ensure high yield and purity, often using continuous flow reactors and advanced purification techniques to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
4-Isopropoxy-2,2-dimethylbutan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The isopropoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amine derivatives.
Aplicaciones Científicas De Investigación
4-Isopropoxy-2,2-dimethylbutan-1-amine has several scientific research applications, including:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as a building block for more complex compounds.
Mecanismo De Acción
The mechanism of action of 4-Isopropoxy-2,2-dimethylbutan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
1-Butanamine, 2,2-dimethyl-4-(1-methylethoxy): A closely related compound with similar structural features.
4,4-Diethoxybutan-1-amine: Another derivative of butanamine with different substituents.
Uniqueness
4-Isopropoxy-2,2-dimethylbutan-1-amine is unique due to its specific isopropoxy and dimethyl substitutions, which confer distinct chemical and physical properties. These unique features make it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C9H21NO |
|---|---|
Peso molecular |
159.27 g/mol |
Nombre IUPAC |
2,2-dimethyl-4-propan-2-yloxybutan-1-amine |
InChI |
InChI=1S/C9H21NO/c1-8(2)11-6-5-9(3,4)7-10/h8H,5-7,10H2,1-4H3 |
Clave InChI |
ATHDITPUGCGTHT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OCCC(C)(C)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[2-(5-methyl-1H-pyrazol-3-yl)ethyl]Piperazine](/img/structure/B13611612.png)










![2-(Imidazo[1,2-a]pyridin-3-yl)propan-2-amine](/img/structure/B13611674.png)
![6-(Methoxycarbonyl)imidazo[1,2-a]pyridine-2-carboxylicacid](/img/structure/B13611675.png)
